molecular formula C9H10BrNO B1294092 4-Bromo-3,5-dimethylbenzamide CAS No. 864825-81-0

4-Bromo-3,5-dimethylbenzamide

Cat. No. B1294092
M. Wt: 228.09 g/mol
InChI Key: ATWMWAQQPBRPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3,5-dimethylbenzamide is a chemical compound that is part of the benzamide family, characterized by a bromine atom attached to the benzene ring. Although the provided papers do not directly discuss 4-Bromo-3,5-dimethylbenzamide, they provide insights into related compounds and their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related poly(para-phenylene) derivatives is described in the first paper, where a palladium-catalyzed coupling reaction is used to produce poly(para-2,5-di-n-hexylphenylene) with high degrees of polymerization . This method could potentially be adapted for the synthesis of 4-Bromo-3,5-dimethylbenzamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The fifth paper discusses the crystal structure of a related compound, 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, which exhibits non-classical hydrogen bonds and π-π interactions . These structural features could be relevant when considering the molecular structure of 4-Bromo-3,5-dimethylbenzamide, as the presence of a bromine atom could lead to similar interactions.

Chemical Reactions Analysis

The second paper presents a regioselective oxy-cyclization of 2-alkynylbenzamide, leading to the synthesis of isobenzofuran derivatives . Although the reaction is different, the reactivity of the benzamide moiety in the presence of bromine could be inferred, suggesting that 4-Bromo-3,5-dimethylbenzamide may also undergo similar cyclization reactions under the right conditions.

Physical and Chemical Properties Analysis

The fourth paper provides an analysis of halogen···halogen interactions in cocrystals of 4-bromobenzamide with dicarboxylic acids . These interactions are crucial in understanding the physical properties such as solubility and crystal formation of 4-Bromo-3,5-dimethylbenzamide. The paper's insights into the design strategy for cocrystals and the robustness of acid–amide heterosynthons could be directly relevant to the compound's physical and chemical properties.

Scientific Research Applications

1. Treatment of Non-Small Cell Lung Cancer

  • Application Summary: 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel fibroblast growth factor receptor-1 (FGFR1) inhibitors for the treatment of non-small cell lung cancer (NSCLC) .
  • Methods of Application: A series of these derivatives were synthesized and one of the most promising compounds, C9, was found to inhibit five NSCLC cell lines with FGFR1 amplification . The compound C9 also induced cellular apoptosis and inhibited the phosphorylation of FGFR1, PLCγ1 and ERK in a dose-dependent manner .
  • Results: The IC50 values for the compound C9 were 1.36±0.27µM, 1.25±0.23µM, 2.31±0.41µM, 2.14±0.36µM and 1.85±0.32µM, respectively . The compound C9 arrested the cell cycle at the G2 phase in NSCLC cell lines .

2. Synthesis of AnthranilicDiamides Insecticide

  • Application Summary: 4-Bromo-3,5-dimethylbenzamide is used in the synthesis of anthranilicdiamides insecticides .
  • Methods of Application: 2,3-Dichloropyridine and 2-amino-3-methylbenzoic acid as simple raw materials have been used to synthesize Cholrantraniliprole and Cyantraniliprole respectively by nine-step and ten-step reaction .
  • Results: The total yield of Cholrantraniliprole, increased 30% than literature, is about 50%. And the total yield of Cyantraniliprole, increased 25% than literature, is about 44% .

Safety And Hazards

“4-Bromo-3,5-dimethylbenzamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has an acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

4-bromo-3,5-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWMWAQQPBRPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649626
Record name 4-Bromo-3,5-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3,5-dimethylbenzamide

CAS RN

864825-81-0
Record name 4-Bromo-3,5-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMO-3,5-DIMETHYL BENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3,5-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
4-Bromo-3,5-dimethylbenzamide
Reactant of Route 3
Reactant of Route 3
4-Bromo-3,5-dimethylbenzamide
Reactant of Route 4
Reactant of Route 4
4-Bromo-3,5-dimethylbenzamide
Reactant of Route 5
Reactant of Route 5
4-Bromo-3,5-dimethylbenzamide
Reactant of Route 6
Reactant of Route 6
4-Bromo-3,5-dimethylbenzamide

Citations

For This Compound
1
Citations
WC Spitzer, GW Wheland - Journal of the American Chemical …, 1940 - ACS Publications
Solid solutions of the following pairs of alums have been studied by means of X-rays: TLAl (SO0i· I2H2O-NH4AI (S04y 12H2O, T1A1-(S04) 2· 12H20-KA1 (S04) 2· 12H20, and NH4Cr-(…
Number of citations: 29 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.